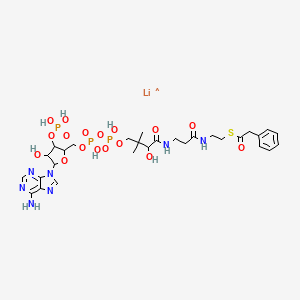
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate
Übersicht
Beschreibung
“Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate” is a chemical compound belonging to the class of triazole derivatives. It contains a total of 28 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, and 1 Triazole .
Synthesis Analysis
“Methyl-1H-1,2,4-triazole-3-carboxylate” can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate” includes 1 five-membered ring and 1 six-membered ring . The molecular weight is 217.22 g/mol.Chemical Reactions Analysis
The compound has been utilized as a precursor for preparing the nucleoside analogue, Ribavirin . It has also been involved in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Wissenschaftliche Forschungsanwendungen
Catalyst Activation and Organometallic Complexes
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate derivatives have been utilized in the synthesis of organometallic complexes, which serve as catalysts for various chemical reactions. For instance, complexes involving rhodium and iridium with 1,2,3-triazole-based organochalcogen ligands have demonstrated significant activity in transfer hydrogenation and oxidation of alcohols. The unique "piano-stool" disposition of donor atoms around the metal centers in these complexes highlights their structural specificity and catalytic potential (Saleem et al., 2014).
Similarly, half-sandwich ruthenium(II) complexes derived from click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been characterized and explored for their catalytic efficiency in alcohol oxidation and ketone transfer hydrogenation. The coordination of triazole nitrogen atoms with ruthenium, along with the Ru–S and Ru–Se bond distances, has been meticulously studied, demonstrating the influence of donor sites on catalytic activity (Saleem et al., 2013).
Supramolecular Dendrimers and Liquid-Crystalline Phases
In the realm of materials science, methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate derivatives have contributed to the development of supramolecular dendrimers. These dendrimers, organized in novel thermotropic cubic liquid-crystalline phases, exhibit fascinating structural properties such as spherical micelle-like self-assembly. This research provides insights into the potential applications of such materials in advanced nanotechnology and materials engineering (Balagurusamy et al., 1997).
Antimicrobial and Antitumor Agents
On the biomedical front, methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate frameworks have been harnessed to create potent antimicrobial and antitumor agents. A notable example is the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which have shown significant antiproliferative activity against cancer cell lines, highlighting the scaffold's potential in cancer therapy (Stefely et al., 2010).
Environmental and Analytical Chemistry
In environmental chemistry, the study of benzotriazoles, including methylated analogues, has shed light on the occurrence and removal of these compounds as polar pollutants in the water cycle. This research is crucial for understanding the environmental impact and developing strategies for the removal of such persistent pollutants from wastewater and natural water bodies (Reemtsma et al., 2010).
Wirkmechanismus
Mode of Action
It is known that the compound contains a1,2,4-triazole moiety , which is a common structural motif in many pharmaceuticals and agrochemicals due to its ability to mimic the geometry and hydrogen bonding patterns of various bioisosteres.
Biochemical Pathways
Compounds containing the1,2,4-triazole moiety are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Eigenschaften
IUPAC Name |
methyl 3-(1,2,4-triazol-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-4-2-3-9(5-10)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFDHSFRDDURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428759 | |
| Record name | Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate | |
CAS RN |
857284-24-3 | |
| Record name | Benzoic acid, 3-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-methyl-3-[(Z)-[(3Z)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B1609474.png)


